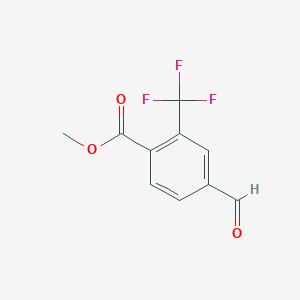

Methyl 4-formyl-2-(trifluoromethyl)benzoate

Vue d'ensemble

Description

Methyl 4-formyl-2-(trifluoromethyl)benzoate: is an organic compound characterized by a benzene ring substituted with a formyl group at the 4-position and a trifluoromethyl group at the 2-position, along with a methoxy carbonyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)benzoic acid as the starting material.

Formylation Reaction: The formyl group is introduced using reagents like formyl chloride or formic acid in the presence of a catalyst.

Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of an acid catalyst.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and quality.

Continuous Flow Process: This method is employed for large-scale production, ensuring consistent quality and efficiency.

Types of Reactions:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The trifluoromethyl group can be reduced using reducing agents like lithium aluminum hydride.

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the formyl group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and acetic acid.

Reduction: Lithium aluminum hydride, diisobutylaluminum hydride (DIBAL-H).

Substitution: Lewis acids like aluminum chloride, and Friedel-Crafts acylation conditions.

Major Products Formed:

Oxidation: 4-formyl-2-(trifluoromethyl)benzoic acid.

Reduction: 2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H8F3O2

- Key Functional Groups : Formyl group (–CHO) and trifluoromethyl group (–CF3)

- Reactivity : The presence of the formyl group makes it a suitable candidate for nucleophilic addition reactions, while the trifluoromethyl group increases lipophilicity, enhancing membrane permeability.

Pharmaceuticals

Methyl 4-formyl-2-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in drug development due to their pharmacological activities.

- Case Study : A study demonstrated that derivatives of this compound exhibited anti-inflammatory properties, making them candidates for further pharmaceutical exploration .

Material Science

The compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into polymer matrices or used as a precursor for advanced materials.

- Application Example : Research has indicated that fluorinated compounds like this compound can enhance the thermal stability and mechanical properties of polymers.

Biological Studies

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The trifluoromethyl group may facilitate interactions with hydrophobic regions of proteins.

- Mechanism of Action : The formyl group can covalently bond with nucleophilic sites on proteins, potentially altering their activity, which is crucial for understanding metabolic pathways .

Case Study 1: Antimicrobial Activity

Research published in scientific journals has explored the antimicrobial properties of compounds derived from this compound. The results indicated significant activity against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

Another study focused on synthesizing derivatives from this compound to evaluate their anti-inflammatory effects in vitro. The findings showed promising results, indicating that modifications to the structure could enhance therapeutic efficacy .

Mécanisme D'action

The compound exerts its effects through its ability to participate in various chemical reactions, primarily through the formyl and trifluoromethyl groups. These groups influence the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in pharmaceuticals or binding to specific receptors in biological studies.

Comparaison Avec Des Composés Similaires

Methyl 3-formyl-2-(trifluoromethyl)benzoate: Similar structure but with the formyl group at the 3-position.

Methyl 4-formyl-3-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group at the 3-position.

Methyl 2-formyl-4-(trifluoromethyl)benzoate: Similar structure but with the formyl group at the 2-position.

Uniqueness: Methyl 4-formyl-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both the formyl and trifluoromethyl groups on the benzene ring makes it particularly useful in certain chemical reactions and research applications.

This comprehensive overview highlights the importance and versatility of this compound in various fields of science and industry. Its unique structure and reactivity make it a valuable compound for researchers and industrial applications alike.

Activité Biologique

Methyl 4-formyl-2-(trifluoromethyl)benzoate (C10H8F3O2) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and discusses relevant studies and findings.

Chemical Structure and Properties

This compound features a benzoate structure with a formyl group and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial in the context of rising antibiotic resistance.

- Minimum Inhibitory Concentrations (MICs) : In a study evaluating the compound's antibacterial properties, it was reported that this compound exhibited MIC values ranging from less than 0.03125 μg/mL to 4 μg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 - 0.25 |

| Klebsiella pneumoniae | 1 - 4 |

| Acinetobacter baumannii | <0.03125 - 0.25 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit certain inflammatory pathways, although specific mechanisms remain to be fully elucidated. The trifluoromethyl group is believed to play a role in enhancing the compound's stability and activity within biological systems.

The mechanism by which this compound exerts its biological effects is not entirely understood but is thought to involve interactions with specific enzymes or receptors. The enhanced lipophilicity due to the trifluoromethyl group suggests that it may facilitate better cell membrane penetration, allowing for more effective interaction with cellular targets.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Research :

Propriétés

IUPAC Name |

methyl 4-formyl-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGGWRDRBMSXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.